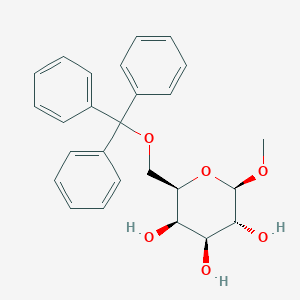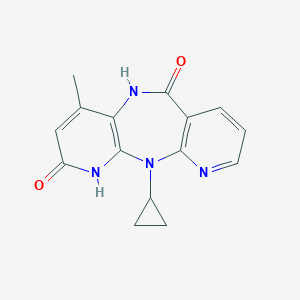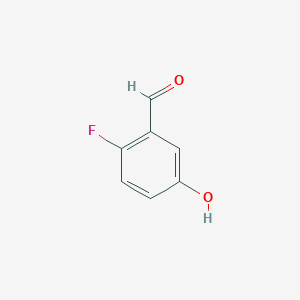
Chroman-6-carboxylic acid
Vue d'ensemble
Description
Chroman-6-carboxylic acid is an organic compound that incorporates a carboxyl functional group . The carboxyl group is attached to a carbon atom, which shares a double bond with an oxygen atom and a single bond with a hydroxyl group . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of chroman compounds has been explored in various studies. A convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another study presents a practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus .Molecular Structure Analysis
The molecular structure of Chroman-6-carboxylic acid involves a carboxyl functional group attached to a carbon atom. This carbon atom shares a double bond with an oxygen atom and a single bond with a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving Chroman-6-carboxylic acid are complex and diverse. For instance, a study reported the sequential resolution of (S) and ®-6-fluoro-chroman-2-carboxylic acid by two esterases in turn .Physical And Chemical Properties Analysis
Carboxylic acids, including Chroman-6-carboxylic acid, are known to have certain physical and chemical properties. They can donate a hydrogen to produce a carboxylate ion . The factors affecting the acidity of carboxylic acids include the electronegativity of the oxygen atom, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Applications De Recherche Scientifique
Chiral Building Blocks in the Pharmaceutical Industry
Optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process .
Enzymatic Resolution Method
A practical enzymatic resolution method of FCCAs has been developed based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . This method uses the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system .
Sequential Biphasic Batch Resolution
An innovative methodology for the “sequential biphasic batch resolution” of MFCC with immobilized cells has been designed . In this method, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn .
Antioxidants
6-Hydroxychroman-2-carboxylic acids have been found to be effective antioxidants in animal fats, vegetable oils, and emulsion systems . Two new syntheses of these compounds have been developed .
Structure-Activity Correlations
Structure-activity correlations for 6-Hydroxychroman-2-carboxylic acids with various substituents at C 2, C 5, C 7, and C 8 in various test systems have been obtained .
Development of Rho-associated Protein Kinase (ROCK) Inhibitors
Advances have been made in the development of Rho-associated protein kinase (ROCK) inhibitors .
Safety and Hazards
Orientations Futures
The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Mécanisme D'action
Target of Action
Chroman-6-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that the production of optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), which are similar to chroman-6-carboxylic acid, depends on chemical resolution . This process involves enzymatic resolution methods based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Biochemical Pathways
It is known that the biosynthesis of similar compounds, such as tocochromanols, involves the transformation of p-hydroxyphenylpyruvate (hpp) to homogentisic acid (hga), which is catalyzed by hydroxyphenylpyruvate dioxygenase (hppd) .
Action Environment
The action environment of Chroman-6-carboxylic acid can influence its action, efficacy, and stability. For instance, the production of similar compounds, such as FCCAs, involves the use of an aqueous–toluene biphasic system . Environmental factors, such as the presence of light, can also influence the synthesis of related compounds . .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKANGOXGBPILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424707 | |
| Record name | Chroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-carboxylic acid | |
CAS RN |
103203-84-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel compounds interact with their target and what are the downstream effects?
A1: The research highlights that 1-oxo-3-phenyl-isochroman-6-carboxylic acid amides, specifically Compounds 1 and 7, exhibit selective antagonistic activity on the M3 muscarinic acetylcholine receptors []. These receptors are predominantly found in smooth muscles, including those lining the airways. By binding to and inhibiting M3 receptors, these compounds prevent acetylcholine-induced bronchoconstriction, leading to relaxation of the airway smooth muscles and improved airflow [].
Q2: What is the structure-activity relationship (SAR) observed in this class of compounds? How do modifications to the 1-oxo-3-phenyl-isochroman-6-carboxylic acid scaffold affect the compound's activity, potency, and selectivity for M3 receptors?
A2: The research primarily focuses on the identification of two promising compounds through virtual screening and in vitro studies. While the study doesn't delve deep into extensive SAR analysis, it suggests that modifications on the amide group of the 1-oxo-3-phenyl-isochroman-6-carboxylic acid scaffold significantly impact the interaction with the M3 receptor []. Further research exploring various substitutions on the aromatic ring and the amide nitrogen could provide valuable insights into the SAR and guide the development of even more potent and selective M3 antagonists.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

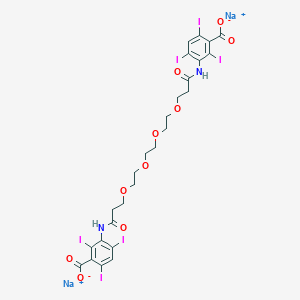
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

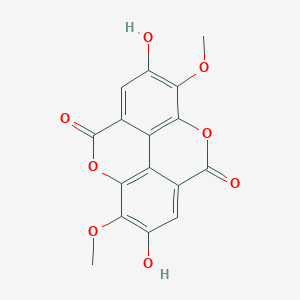
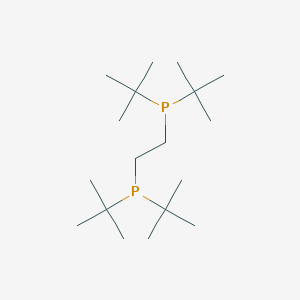
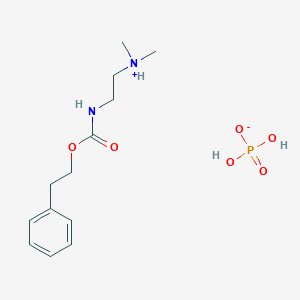
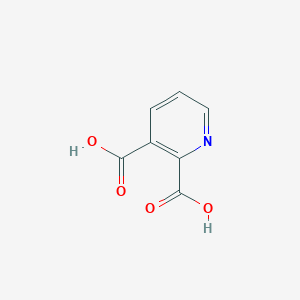
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)

